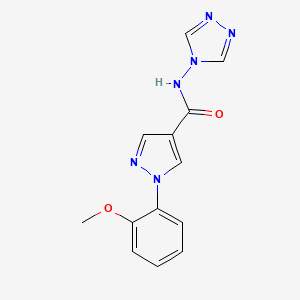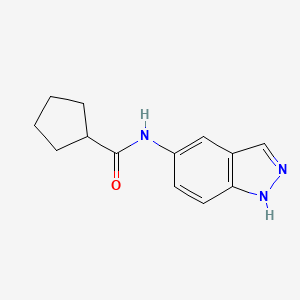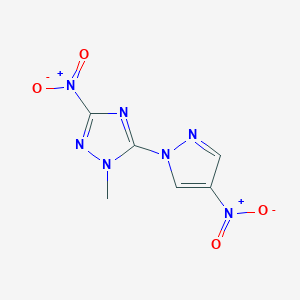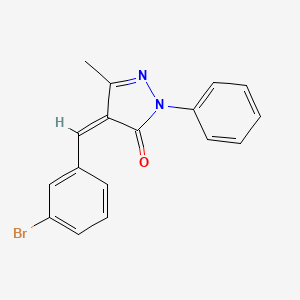![molecular formula C16H21NO3 B5369491 N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential as a psychoactive drug. BDB belongs to the phenethylamine class of compounds and has a chemical structure similar to that of the drug MDMA or ecstasy. However, BDB has a distinct mechanism of action and is not classified as a recreational drug. In
Mécanisme D'action
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. This leads to an increase in mood, energy, and focus. This compound also has a mild hallucinogenic effect, although it is not as potent as other drugs in the phenethylamine class. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of specific receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases heart rate, blood pressure, and body temperature. This compound also causes the release of hormones such as cortisol and prolactin. Additionally, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. Additionally, this compound has a mild psychoactive effect, which makes it useful for studying the mechanisms of action of other drugs in the phenethylamine class. However, this compound also has limitations. It is not as potent as other drugs in the phenethylamine class, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its potential for use as a therapeutic drug.
Orientations Futures
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide. One potential area of study is the development of this compound as a therapeutic drug for mental health disorders such as depression and anxiety. Additionally, this compound may have potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzoyl chloride with bicyclo[2.2.1]hept-2-ene in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide has been the subject of scientific research due to its potential as a psychoactive drug. Studies have shown that this compound has effects on the central nervous system, including the release of serotonin, dopamine, and norepinephrine. This compound has been studied for its potential use in treating depression, anxiety, and other mental health disorders. Additionally, this compound has been used in studies to investigate the mechanisms of action of other psychoactive drugs.
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-5-3-4-12(15(14)20-2)16(18)17-13-9-10-6-7-11(13)8-10/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCRHMZNNXWDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(methylthio)phenyl]{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}methanone](/img/structure/B5369410.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)